molecular formula C16H28BNO4 B13047275 Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate

Cat. No.: B13047275
M. Wt: 309.2 g/mol
InChI Key: KVLHJRFHBNXYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the formation of the dioxaborolane ring through a reaction with pinacol and boronic acid derivatives under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: It serves as a precursor in the synthesis of boron-based drugs used in cancer treatment and other medical applications.

    Industry: The compound is employed in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate involves its interaction with molecular targets through the boron atom in the dioxaborolane ring. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and exerting therapeutic effects . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate can be compared with other boron-containing compounds, such as:

Properties

Molecular Formula

C16H28BNO4

Molecular Weight

309.2 g/mol

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl]carbamate

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h10,12H,8-9H2,1-7H3,(H,18,19)

InChI Key

KVLHJRFHBNXYSO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.